molecular formula C20H23ClN2O3 B10878118 [4-(3-Chlorobenzyl)piperazin-1-yl](2,6-dimethoxyphenyl)methanone

[4-(3-Chlorobenzyl)piperazin-1-yl](2,6-dimethoxyphenyl)methanone

Cat. No.: B10878118
M. Wt: 374.9 g/mol
InChI Key: PVKQVRRSNBUMFI-UHFFFAOYSA-N
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Description

4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE is a complex organic compound that features a piperazine ring substituted with a 3-chlorobenzyl group and a 2,6-dimethoxyphenyl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the piperazine ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a 3-chlorobenzyl group and a 2,6-dimethoxyphenyl methanone group makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9 g/mol

IUPAC Name

[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(2,6-dimethoxyphenyl)methanone

InChI

InChI=1S/C20H23ClN2O3/c1-25-17-7-4-8-18(26-2)19(17)20(24)23-11-9-22(10-12-23)14-15-5-3-6-16(21)13-15/h3-8,13H,9-12,14H2,1-2H3

InChI Key

PVKQVRRSNBUMFI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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